

Application Notes and Protocols for the Characterization of Fluorinated Compounds

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Compound of Interest

Compound Name: *1H,1H,7H-Dodecafluoro-1-heptanol*

Cat. No.: *B1329297*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of fluorinated compounds. It covers key techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography (Gas and Liquid). The information is intended to guide researchers in selecting appropriate methods, preparing samples, setting up instrumentation, and interpreting data for the analysis of this important class of molecules.

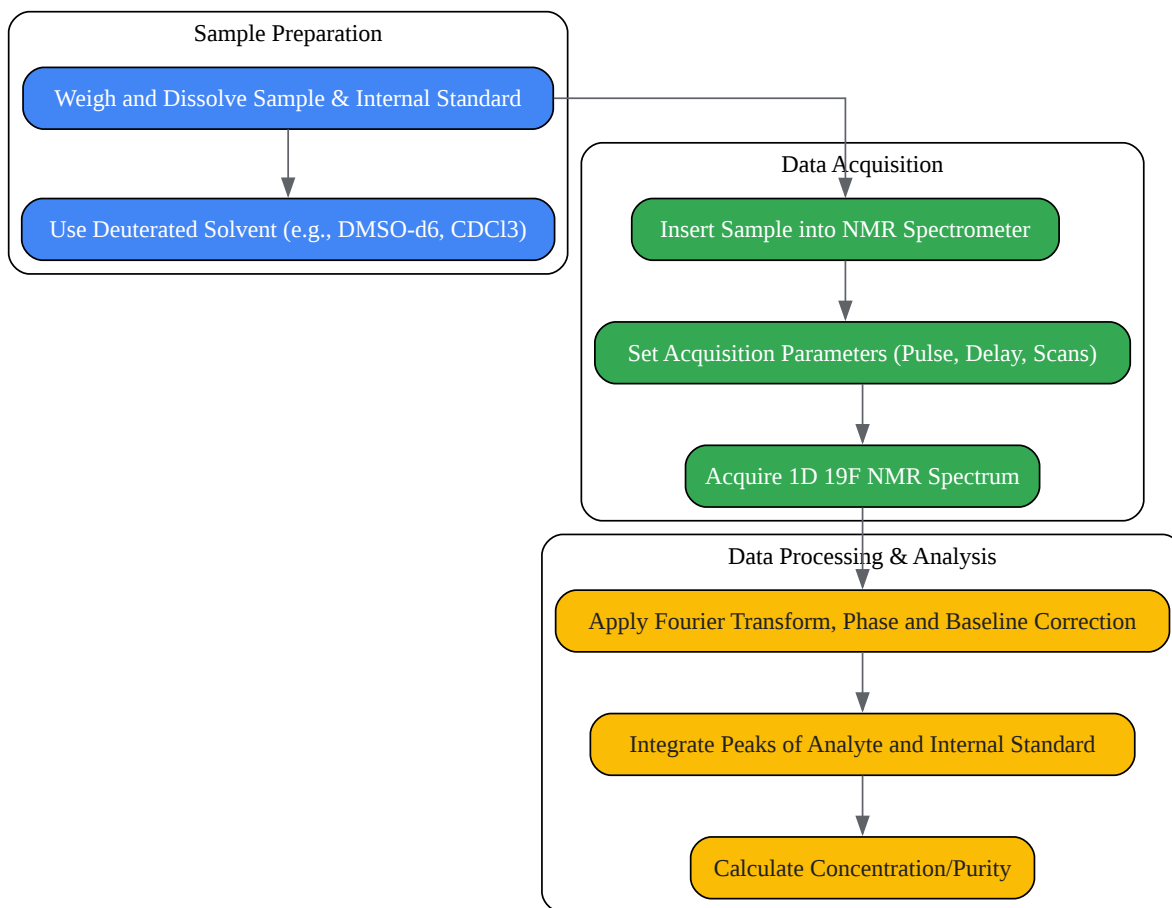
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR

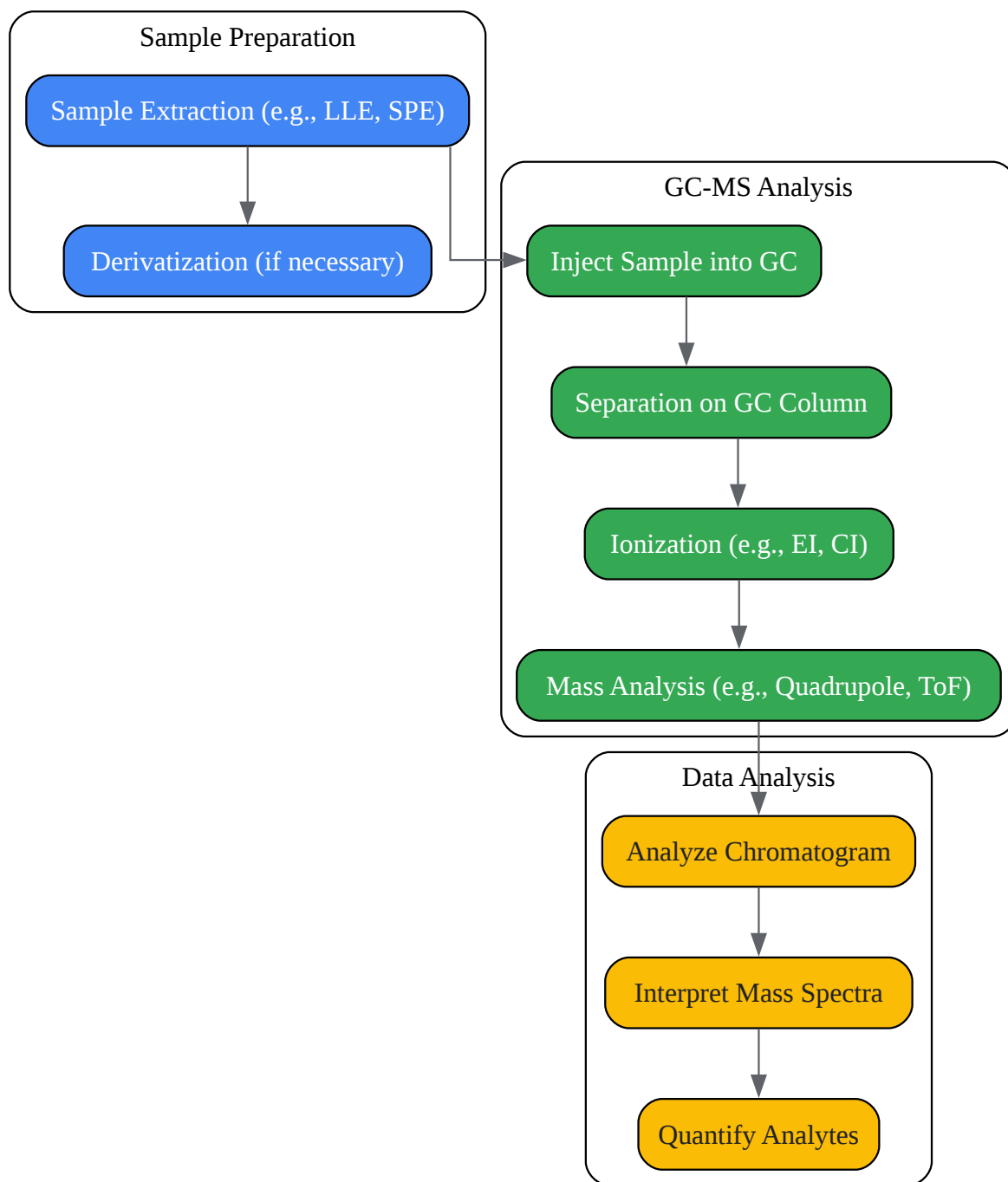
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly specific technique for the analysis of fluorinated compounds.[1][2] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, offering high sensitivity comparable to proton (¹H) NMR. A key advantage of ¹⁹F NMR is the large chemical shift range (over 800 ppm), which provides excellent signal dispersion and minimizes peak overlap, even in complex mixtures.[3] Furthermore, the absence of endogenous fluorine in most biological systems results in background-free spectra.[4]

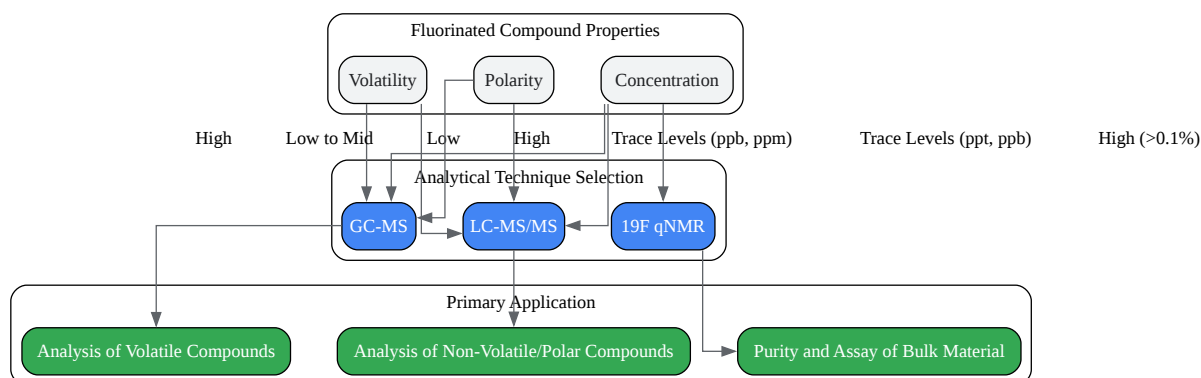
Application Note: Quantitative Analysis of Fluorinated Pharmaceuticals

Quantitative ^{19}F NMR (qNMR) is a robust method for determining the purity and concentration of fluorinated active pharmaceutical ingredients (APIs) and formulated drug products. The direct relationship between the ^{19}F NMR signal area and the number of fluorine nuclei allows for accurate quantification without the need for identical reference standards for each analyte.

Workflow for Quantitative ^{19}F NMR Analysis







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References

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- 3. [epa.gov](https://www.epa.gov/) [[epa.gov](https://www.epa.gov/)]
- 4. New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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